molecular formula C11H16O B14666778 Octahydro-1,4-methanonaphthalen-5(1H)-one CAS No. 39725-24-1

Octahydro-1,4-methanonaphthalen-5(1H)-one

Cat. No.: B14666778
CAS No.: 39725-24-1
M. Wt: 164.24 g/mol
InChI Key: GCTXCERZYVMUQM-UHFFFAOYSA-N
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Description

Octahydro-1,4-methanonaphthalen-5(1H)-one is a complex organic compound characterized by its unique structure, which includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,4-methanonaphthalen-5(1H)-one typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,4-methanonaphthalen-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Octahydro-1,4-methanonaphthalen-5(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-1,4-methanonaphthalen-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Octahydro-1,4-methanonaphthalen-5(1H)-one can be compared with other similar compounds, such as:

    Decahydronaphthalene: Another hydrogenated naphthalene derivative with similar structural features but different chemical properties.

    Tetralin: A partially hydrogenated naphthalene compound with distinct reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical behavior, which distinguishes it from other related compounds.

Properties

CAS No.

39725-24-1

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undecan-3-one

InChI

InChI=1S/C11H16O/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h7-9,11H,1-6H2

InChI Key

GCTXCERZYVMUQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CCC(C3)C2C(=O)C1

Origin of Product

United States

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